Product packaging for Uvangoletin(Cat. No.:)

Uvangoletin

Cat. No.: B1236340
M. Wt: 272.29 g/mol
InChI Key: FYPYWIYWMVCNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uvangoletin is a natural dihydrochalcone, a class of compounds known for a wide spectrum of pharmacological activities, which is isolated from medicinal plants such as Piper aduncum and Sarcandra glabra (citation:1) . This compound is of significant interest in biomedical research, particularly in parasitology and oncology. Recent studies demonstrate that this compound exhibits notable in vivo efficacy against the parasitic worm Schistosoma mansoni , a major cause of schistosomiasis. It significantly reduces both worm and egg burden in murine models, and in silico studies suggest its action may involve the inhibition of crucial parasite survival enzymes, SmNTPDases (citation:1). In cancer research, this compound has been shown to induce mitochondria-mediated apoptosis in human promyelocytic leukemia HL-60 cells. The pro-apoptotic mechanism involves the downregulation of anti-apoptotic proteins (Survivin, Bcl-xl, Bcl-2), upregulation of pro-apoptotic proteins (Smac, Bax, Bad), and promotion of cytochrome c release, leading to the activation of caspase-9 and caspase-3 (citation:3). Importantly, in vivo studies indicate that this compound inhibits tumor growth without causing adverse reactions such as myelosuppression, leucopenia, or gastrointestinal tract disturbances, highlighting its potential for further investigation (citation:3). This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1236340 Uvangoletin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3

InChI Key

FYPYWIYWMVCNCS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O

Synonyms

uvangoletin
zhongjiefeng

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Uvangoletin

Putative Biosynthetic Routes of Dihydrochalcones

Dihydrochalcones (DHCs) are a distinct class of flavonoids characterized by a saturated three-carbon bridge connecting their two aromatic rings. nih.gov Their biosynthesis begins with the universal phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. mdpi.comauctoresonline.org

The journey starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. The activated form, p-coumaroyl-CoA, is then generated by 4-coumarate:CoA ligase (4CL) . frontiersin.org

From this point, the pathway to DHCs diverges from that of other flavonoids. Two primary routes have been proposed for the formation of the DHC scaffold, exemplified by the well-studied DHC phloretin (B1677691):

Direct Reduction of Naringenin (B18129) Chalcone (B49325) : The most accepted route involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone. nih.govmdpi.com Subsequently, a newly identified class of enzymes, naringenin chalcone reductases (NCRs) , catalyzes the reduction of the α,β-double bond of naringenin chalcone to yield the dihydrochalcone (B1670589), phloretin. nih.gov This step is critical as it prevents the spontaneous or enzyme-catalyzed isomerization of the chalcone into the flavanone (B1672756) naringenin. nih.gov

Reduction of p-Coumaroyl-CoA First : An alternative, earlier hypothesis suggested that p-coumaroyl-CoA is first reduced by a hydroxycinnamoyl-CoA double bond reductase (HCDBR) to form p-dihydrocoumaroyl-CoA. mdpi.com This reduced intermediate would then enter the CHS reaction with three malonyl-CoA units to directly form phloretin. nih.gov However, recent genetic studies have provided stronger support for the naringenin chalcone reductase pathway in plants like apple. nih.gov

Enzymatic Steps and Precursor Compounds in Uvangoletin Biosynthesis

The biosynthesis of this compound requires further modification of a basic dihydrochalcone structure, likely phloretin. These modifications—C-methylation and C-prenylation—are catalyzed by specific classes of enzymes. While the exact enzymes for this compound biosynthesis have not been isolated, a putative pathway can be constructed based on known enzymatic activities on similar substrates.

The key precursor compounds for the entire pathway are L-phenylalanine and malonyl-CoA. Following the formation of the phloretin backbone, the following enzymatic steps are proposed to occur:

C-Methylation : this compound possesses a methyl group attached directly to a carbon atom of the A-ring. This C-methylation is a rare modification in flavonoids. acs.orgresearcher.life This reaction is catalyzed by a C-methyltransferase (CMT) , which uses S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.com Research on the medicinal plant Rhododendron dauricum led to the identification of a novel di-C-methyltransferase (RdCMT) that specifically acts on naringenin chalcone to produce the C-methylated flavonoid, farrerol (B190892). acs.orgresearcher.life It is hypothesized that a similar chalcone- or dihydrochalcone-specific C-methyltransferase exists in this compound-producing plants.

C-Prenylation : The attachment of a five-carbon prenyl group (from dimethylallyl diphosphate, DMAPP) to the flavonoid skeleton is another critical step. This reaction is catalyzed by prenyltransferases (PTs) , which enhance the lipophilicity and often the biological activity of the compound. mdpi.comnih.gov Plant and fungal prenyltransferases have been identified that can attach prenyl groups to chalcones and other flavonoids. unisi.itacs.org For instance, fungal prenyltransferases like AtaPT and AnaPT have been shown to prenylate various chalcones. acs.orgacs.org These enzymes catalyze the electrophilic substitution of the aromatic ring with the prenyl group from DMAPP, which itself is derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

The precise sequence of these methylation and prenylation steps in this compound biosynthesis is not yet known and could potentially vary.

Table 1: Key Enzymes and Precursors in the Putative this compound Biosynthetic Pathway

StepPrecursor(s)Enzyme ClassSpecific Enzyme (Example)Product
Phenylpropanoid Pathway L-PhenylalaninePhenylalanine ammonia-lyasePALCinnamic acid
Cinnamic acidCinnamate 4-hydroxylaseC4Hp-Coumaric acid
p-Coumaric acid4-Coumarate:CoA ligase4CLp-Coumaroyl-CoA
Dihydrochalcone Formation p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone synthaseCHSNaringenin chalcone
Naringenin chalconeNaringenin chalcone reductaseMdNCR1Phloretin
This compound-Specific Modifications Phloretin + SAMC-MethyltransferaseRdCMT (homolog)C-methylated phloretin
C-methylated phloretin + DMAPPPrenyltransferaseFungal/Plant PT (homolog)This compound

Genetic Regulation of this compound Biosynthesis in Source Plants

The biosynthesis of flavonoids, including dihydrochalcones, is tightly regulated at the transcriptional level. nih.gov The expression of the structural genes encoding the biosynthetic enzymes (like PAL, CHS, and NCR) is controlled by complexes of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. frontiersin.orgmdpi.com

This regulatory network, often called the MBW complex, allows the plant to coordinate the production of these metabolites in response to developmental cues (e.g., in specific tissues like leaves or seeds) and environmental stimuli such as UV light, wounding, or pathogen attack. mdpi.comfrontiersin.orgnih.gov

In the context of this compound, it is presumed that the genes encoding the specific C-methyltransferase and prenyltransferase in plants like Uvaria chamae are integrated into this regulatory network. researchgate.net Studies on apple have shown that the expression of genes involved in DHC glycoside synthesis is controlled by specific MYB-like transcription factors, with different factors being active in different tissues. nih.govresearchgate.net The accumulation of this compound in specific plant parts suggests a similar tissue-specific and developmentally regulated expression of its biosynthetic genes, governed by a unique combination of transcription factors.

Strategies for Enhanced this compound Production via Synthetic Biology

The low abundance of many valuable plant secondary metabolites like this compound in their native sources limits their large-scale application. frontiersin.org Synthetic biology offers powerful strategies to overcome this limitation by engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae, Pichia pastoris) to become cellular factories for target compounds. utm.my

Enhanced production of this compound could be achieved through the following synthetic biology approaches:

Pathway Reconstruction : The entire putative biosynthetic pathway for this compound would be reconstructed in a microbial host. This involves introducing the genes for all the necessary enzymes, starting from a common precursor like L-phenylalanine or p-coumaric acid. This includes genes for the core DHC pathway (e.g., PAL, C4H, 4CL, CHS, NCR) and the specific modifying enzymes (C-methyltransferase, prenyltransferase). acs.orgresearcher.life

Host and Pathway Optimization : To maximize yield, the microbial host's metabolism is engineered to increase the supply of essential precursors like malonyl-CoA and the methyl-donor SAM. utm.my This can involve overexpressing key native enzymes or knocking out competing metabolic pathways.

Enzyme Engineering and Discovery : If the native plant enzymes are unknown or inefficient in a microbial host, new enzymes can be discovered from other organisms (bioprospecting) or existing enzymes can be improved through protein engineering. oup.com For example, fungal prenyltransferases, which are often more soluble and easier to work with than membrane-bound plant enzymes, could be tested and engineered for efficient this compound synthesis. acs.orgacs.org

The successful de novo synthesis of the C-methylated flavonoid farrerol in engineered Pichia pastoris demonstrates the feasibility of producing complex, modified flavonoids in microbial systems, providing a promising roadmap for the future biotechnological production of this compound. acs.orgresearcher.life

Molecular and Cellular Mechanisms of Action of Uvangoletin

Pathways Modulated by Uvangoletin

This compound has been shown to modulate several critical cellular pathways involved in cell fate and behavior. Research indicates that it can trigger both apoptotic and autophagic cell death and impede cell proliferation and metastasis. nih.gov These effects are mediated through its interaction with major signaling cascades, including the AKT/mTOR, MAPK, and TGF-β/Smad2 pathways. nih.govnih.gov

Apoptotic Induction Mechanisms in Research Models

This compound has been identified as an inducer of apoptosis, or programmed cell death, in various research models, including human leukemia HL-60 cells and hepatocellular carcinoma (HCC) HepG2 cells. nih.govmendeley.comnih.gov The mechanisms underlying this pro-apoptotic activity are multifaceted, primarily involving the mitochondria-mediated pathway and the subsequent activation of caspase cascades.

The intrinsic pathway of apoptosis, which is centered on the mitochondria, is a key target of this compound. nih.govscispace.comspandidos-publications.com This pathway is initiated by various intracellular stresses and leads to changes in the mitochondrial membrane, resulting in the release of pro-apoptotic factors into the cytoplasm. thermofisher.com

Studies have shown that this compound promotes the release of cytochrome c from the mitochondria into the cytoplasm in HL-60 cells. mendeley.comnih.govspandidos-publications.com In the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. ajol.info

The regulation of this process involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xl) and pro-apoptotic members (like Bax and Bad). This compound treatment has been observed to downregulate the expression of anti-apoptotic proteins such as Survivin, Bcl-xl, and Bcl-2, while simultaneously upregulating the expression of pro-apoptotic proteins including Smac, Bax, and Bad in HL-60 cells. mendeley.comnih.govspandidos-publications.com In HepG2 cells, a similar pattern was observed, with decreased Bcl-2 expression and increased Bax expression. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins is a critical step in initiating mitochondria-mediated apoptosis.

Caspases are a family of proteases that execute the process of apoptosis. thermofisher.comcreative-diagnostics.com They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. youtube.com This cascade involves initiator caspases, which are activated by pro-apoptotic signals, and executioner caspases, which are activated by initiator caspases and are responsible for cleaving cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. creative-diagnostics.comyoutube.com

Research has demonstrated that this compound treatment leads to the activation of key caspases. In HL-60 cells, this compound upregulates the expression of cleaved caspase-3 and cleaved caspase-9. mendeley.comnih.govspandidos-publications.com Caspase-9 is an initiator caspase associated with the mitochondrial pathway, while caspase-3 is a crucial executioner caspase. ajol.info In HepG2 cells, this compound was found to increase the expression of cleaved caspase-3 and caspase-8. nih.gov Caspase-8 is an initiator caspase typically associated with the extrinsic, or death receptor-mediated, pathway of apoptosis. thermofisher.com The activation of both caspase-8 and caspase-9 suggests that this compound may engage multiple pathways to induce apoptosis.

Mitochondria-Mediated Apoptosis

Autophagy Modulation and Regulation

In addition to apoptosis, this compound has been found to modulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. In HepG2 cells, this compound treatment promoted autophagy, as evidenced by the accumulation of GFP-LC3 puncta, a marker of autophagosome formation. nih.govresearchgate.net

Interestingly, the interplay between autophagy and apoptosis appears to be significant in the cellular response to this compound. The use of autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) (CQ), was shown to suppress this compound-induced apoptosis. nih.govresearchgate.net This suggests that in this context, autophagy may act as a mechanism that facilitates or contributes to apoptotic cell death. nih.gov

Inhibition of Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has demonstrated inhibitory effects on these processes. In studies using HepG2 cells, wound healing and transwell assays showed that this compound effectively inhibited cell migration and invasion. nih.govresearchgate.netresearchgate.net

This inhibition of cell motility is associated with changes in the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a process that enhances cell migration and invasion. This compound treatment led to a reduction in the expression of vimentin, a mesenchymal marker, as well as matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes that degrade the extracellular matrix and facilitate invasion. nih.govresearchgate.net The anti-EMT effect of this compound was also found to be attenuated by autophagy inhibitors, further highlighting the interconnectedness of these cellular processes in response to the compound. nih.govresearchgate.net

Modulation of Key Signaling Pathways (e.g., AKT/mTOR, MAPK, TGF-β/Smad2)

The diverse cellular effects of this compound are rooted in its ability to modulate several key signaling pathways that are often dysregulated in disease states.

The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mdpi.com this compound has been shown to significantly decrease the expression of phosphorylated (activated) forms of AKT, mTOR, and the mTOR downstream target p70S6k in HepG2 cells. nih.govnih.govresearchgate.net Inhibition of this pathway is a well-established strategy for inducing apoptosis and autophagy. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. raybiotech.com The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov Research has demonstrated that this compound treatment leads to a significant decrease in the phosphorylation of JNK, ERK, and p38 in HepG2 cells, indicating an inhibition of the MAPK pathway. nih.govresearchgate.net

The Transforming Growth Factor-beta (TGF-β)/Smad2 pathway plays a complex, context-dependent role in cancer, often promoting invasion and metastasis in advanced stages. ijbs.comdovepress.com this compound has been found to inhibit the TGF-β/Smad2 signaling pathway in HepG2 cells, which is consistent with its observed effects on inhibiting cell migration and invasion. nih.govresearchgate.netnih.gov

The collective modulation of these pathways—AKT/mTOR, MAPK, and TGF-β/Smad2—underpins the ability of this compound to induce apoptosis and autophagy while simultaneously inhibiting the metastatic potential of cancer cells. nih.govnih.gov

Data Tables

Table 1: Effect of this compound on Apoptotic Proteins in Research Models

Cell LineProteinEffect of this compoundReference
HL-60Bcl-2Downregulation mendeley.comnih.govspandidos-publications.com
HL-60Bcl-xlDownregulation mendeley.comspandidos-publications.com
HL-60SurvivinDownregulation mendeley.comspandidos-publications.com
HL-60BaxUpregulation mendeley.comspandidos-publications.comresearchgate.net
HL-60BadUpregulation mendeley.comspandidos-publications.comresearchgate.net
HL-60SmacUpregulation mendeley.comspandidos-publications.comresearchgate.net
HL-60Cytochrome cPromoted release from mitochondria mendeley.comspandidos-publications.com
HL-60Cleaved Caspase-3Upregulation mendeley.comnih.govspandidos-publications.com
HL-60Cleaved Caspase-9Upregulation mendeley.comnih.govspandidos-publications.com
HepG2Bcl-2Downregulation nih.gov
HepG2BaxUpregulation nih.gov
HepG2Cleaved Caspase-3Upregulation nih.gov
HepG2Cleaved Caspase-8Upregulation nih.gov

Table 2: Effect of this compound on Proteins Involved in Migration/Invasion and Key Signaling Pathways in HepG2 Cells

Cellular Process/PathwayProteinEffect of this compoundReference
Migration/InvasionVimentinDownregulation nih.govresearchgate.net
Migration/InvasionMMP-2Downregulation nih.govresearchgate.net
Migration/InvasionMMP-9Downregulation nih.govresearchgate.net
AKT/mTOR Pathwayp-AKTDownregulation nih.govresearchgate.net
AKT/mTOR Pathwayp-mTORDownregulation nih.govresearchgate.net
AKT/mTOR Pathwayp-p70S6kDownregulation nih.govresearchgate.net
MAPK Pathwayp-JNKDownregulation nih.govresearchgate.net
MAPK Pathwayp-ERKDownregulation nih.govresearchgate.net
MAPK Pathwayp-p38Downregulation nih.govresearchgate.net
TGF-β PathwaySmad2Inhibition of signaling nih.govresearchgate.net

Identification and Validation of Biological Targets (in vitro and in silico)

The identification and validation of biological targets are crucial steps in understanding the pharmacological potential of a compound. For this compound, this has involved a combination of laboratory experiments (in vitro) and computational modeling (in silico) to predict and confirm its interactions with specific proteins. researchgate.netnih.govardigen.comnuvisan.com

Enzyme Inhibition Studies (e.g., SmNTPDases, COX-2)

SmNTPDases: Research has shown that this compound exhibits inhibitory activity against Schistosoma mansoni nucleoside triphosphate diphosphohydrolases (SmNTPDases). acs.orgnih.govacs.org A study focusing on the in vivo efficacy of this compound against S. mansoni also explored its effects on these enzymes through in silico studies. nih.govbvsalud.org The investigation suggested that this compound has the potential to interact with key residues involved in the activity of SmNTPDase 1 and 2. nih.gov This inhibitory action is significant as these enzymes play a role in the parasite's ability to evade the host's immune system. acs.orgnih.gov Furthermore, this compound demonstrated a significant reduction in the activity of potato apyrase, an enzyme functionally similar to SmNTPDases. nih.gov

COX-2: While direct and extensive studies on this compound's inhibition of cyclooxygenase-2 (COX-2) are not widely available, some research points to the potential of related compounds. Dihydrochalcones, the class of compounds to which this compound belongs, have been noted for their anti-inflammatory properties, which are often mediated through the inhibition of enzymes like COX-2. researchgate.net In silico studies of other natural compounds have explored their potential as COX-2 inhibitors. scispace.commdpi.comd-nb.infocolab.ws

Protein-Ligand Interaction Analyses

Computational methods, such as molecular docking, are instrumental in analyzing the interactions between a small molecule like this compound and its protein targets. nih.govmdpi.comnih.govamazon.com In silico analyses have been employed to predict the binding of this compound to SmNTPDases. nih.gov These studies help in understanding the specific amino acid residues within the protein's binding pocket that interact with the this compound molecule, providing a basis for its inhibitory action. nih.govnih.gov Such analyses are fundamental in drug discovery for predicting how a ligand will bind to a receptor. nih.govvolkamerlab.org

Mechanisms Underlying Antioxidant Activity

This compound is recognized for its antioxidant properties. researchgate.netscispace.com The antioxidant activity of chemical compounds is often attributed to their ability to scavenge free radicals. mdpi.comnih.govnih.gov This process can occur through mechanisms like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). mdpi.com The structure of phenolic compounds, including dihydrochalcones like this compound, enables them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. frontiersin.orgmdpi.com

The antioxidant capacity of this compound and related flavonoids contributes to cellular protection against oxidative stress, a factor implicated in various chronic diseases. mdpi.comnih.gov By neutralizing reactive oxygen species (ROS), these compounds can help mitigate cellular damage. mdpi.comnih.govmdpi.com

Investigations into Other Observed Molecular Activities

Anti-HIV-1 Protease Activity

This compound has been identified as having anti-HIV-1 activity. nih.gov Specifically, it has been studied for its ability to inhibit HIV-1 protease, a critical enzyme for the replication of the virus. researchgate.netnih.gov In a study of compounds isolated from Boesenbergia pandurata, this compound was among the chalcone (B49325) derivatives tested for their anti-HIV-1 protease activity. researchgate.netnih.gov While other compounds in the study showed more potent inhibition, this compound was reported to exhibit mild activity against the enzyme. researchgate.netnih.gov

CompoundIC50 (µM) against HIV-1 Protease
Hydroxypanduratin A5.6 researchgate.net
Panduratin A18.7 researchgate.net
This compound Mild activity researchgate.netnih.gov

This table presents the half-maximal inhibitory concentration (IC50) values of various compounds against HIV-1 protease, as reported in the cited study.

Insecticidal Mechanisms Against Pests

The insecticidal properties of plant-derived secondary metabolites, such as this compound, are a subject of ongoing research. researchgate.netmdpi.comnih.gov The mechanisms by which these compounds exert their effects on pests can be diverse, including acting as repellents, antifeedants, or growth inhibitors. researchgate.netmdpi.com The neurotoxic effects of some plant compounds involve the inhibition of key enzymes in the insect nervous system, such as acetylcholinesterase (AChE), which leads to paralysis and death. mdpi.com Other mechanisms can involve the disruption of insect gut function or interference with metabolic processes. nih.gov While specific studies detailing the precise insecticidal mechanism of this compound are limited, the broader class of phenolic compounds is known to possess defensive properties against herbivores. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Uvangoletin and Analogues

Methodologies Employed in SAR Analysis

The evaluation of Uvangoletin's SAR involves a range of experimental and computational techniques to determine the efficacy and mechanism of action of the compound and its structural variants.

In Vitro Cell-Based Assays: The primary methodology involves a suite of in vitro assays to measure biological activity. Cytotoxicity and anti-proliferative effects against various cell lines, particularly cancer cells like hepatocellular carcinoma (HCC) and leukemia (HL-60), are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net

Mechanism of Action Studies: To delve deeper into the SAR, specific assays are used to elucidate the mechanism of cell death. These include flow cytometry to evaluate apoptosis and immunofluorescence assays to assess autophagy. nih.gov Wound healing assays and cell migration/invasion assays are employed to validate the compound's effect on cancer metastasis. nih.gov

Protein Expression Analysis: Western blotting is a key technique used to examine the expression levels of relevant proteins and signaling pathways that are modulated by this compound. nih.gov For instance, studies have investigated its effect on pathways like Akt/mTOR and MAPK. nih.gov

Antimicrobial and Antiprotozoal Assays: The activity of this compound and related flavonoids against pathogens is determined using specific assays. For example, its effect on Giardia intestinalis is evaluated by testing it against the trophozoites of the parasite and determining the half-maximal inhibitory concentration (IC50). ceu.esnih.gov

Spectroscopic and Spectrometric Techniques: The foundational identification and structural elucidation of this compound and its analogues isolated from natural sources are accomplished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govacs.org

Identification of Key Structural Features Contributing to Biological Activities

SAR analyses have pinpointed several structural motifs within the this compound molecule that are crucial for its biological activities. This compound is chemically known as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one. nih.gov

The Dihydrochalcone (B1670589) Scaffold: The core C6-C3-C6 structure is fundamental. Unlike chalcones, dihydrochalcones lack the α,β-double bond in the three-carbon bridge. This saturation influences the molecule's flexibility and stereochemistry, which in turn affects its interaction with biological targets. nih.gov The biological effects of chalcones and dihydrochalcones are highly dependent on the functional groups attached to both A and B rings. academicjournals.org

Unsubstituted Ring B: this compound features an unsubstituted phenyl B-ring. In SAR studies of related flavonoids, the substitution pattern on ring B significantly modulates activity. ceu.esnih.gov The lack of substituents on this compound's B-ring provides a baseline for comparison and suggests that its activity is primarily driven by the highly substituted A-ring.

Antiprotozoal Activity: In studies against Giardia intestinalis, this compound showed weak activity compared to other tested flavonoids. ceu.es This suggests that its specific substitution pattern, while conferring cytotoxicity, may not be optimal for antiprotozoal effects, where other patterns, such as different hydroxylation or methoxylation on the B-ring, prove more potent. ceu.esnih.gov

Comparative SAR with Related Dihydrochalcones and Flavonoids

Comparing this compound to other structurally similar natural products provides valuable insights into the fine-tuning of its biological activity.

Comparison with Other Dihydrochalcones: Studies on dihydrochalcones like phloretin (B1677691), phloridzin, and trilobatin (B1683250) reveal key SAR trends, particularly for antioxidant activity. mdpi.com

Hydroxylation: The presence of an o-dihydroxyl group in the B-ring is known to increase the antioxidant activity of dihydrochalcones. nih.gov this compound lacks this feature, which may explain why its antioxidant capacity is less emphasized compared to its cytotoxic effects.

Glycosylation: Glycosylation of phenolic hydroxyl groups, as seen in phloridzin (the 2'-O-glucoside of phloretin), generally reduces antioxidant potential. nih.govmdpi.com this compound is an aglycone, which, according to this trend, should preserve the activity of its phenolic hydroxyls.

Comparison with Flavonoids: Flavonoids, which have a heterocyclic C ring, offer another point of comparison. The planarity and electronic structure of flavones and flavonols differ significantly from the flexible chain of dihydrochalcones. In a comparative study against Giardia intestinalis, certain chalcones and flavanones displayed much higher potency than this compound. ceu.esnih.gov For example, a chalcone (B49325) with a 3,2',4'-trihydroxy-5,6'-dimethoxy substitution pattern was identified as a highly potent and selective agent, highlighting the importance of the specific arrangement of hydroxyl and methoxy (B1213986) groups for this particular activity. ceu.esnih.gov

Cytotoxicity Comparison: In a study evaluating 20 flavonoids, this compound was noted for its marked cytotoxicity, alongside compounds like flavokawain B and cardamonin (B96198). acs.orgnih.gov This distinguishes it from other flavonoids like luteolin (B72000) or kaempferol, which possessed both significant antioxidant and cytotoxic properties. nih.gov

The following table summarizes the structural differences and reported activities of this compound and selected related compounds.

CompoundClassKey Structural FeaturesReported Biological Activity
This compound Dihydrochalcone2',4'-dihydroxy-6'-methoxy A-ring; Unsubstituted B-ringCytotoxic acs.orgnih.gov, anticancer nih.gov, weak antiprotozoal ceu.esnih.gov
Phloretin Dihydrochalcone2',4',6'-trihydroxy A-ring; 4-hydroxy B-ringAntioxidant mdpi.com
Phloridzin Dihydrochalcone GlycosidePhloretin with a glucose at 2'-OHLower antioxidant activity than phloretin mdpi.com
Trilobatin Dihydrochalcone Glycoside2',4',6'-trihydroxy-4-O-glucosyl dihydrochalconeAntioxidant mdpi.com
Licochalcone A Chalcone4,4'-dihydroxy-2-methoxy-5'-(3-methyl-2-butenyl)chalconeAntibacterial (Gram-positive) academicjournals.org
Kaempferol Flavonol3,5,7,4'-tetrahydroxyflavoneAntioxidant nih.gov, anticancer ajol.info

Computational and Quantum Chemical Approaches in SAR Elucidation

Computational chemistry provides powerful tools to supplement experimental SAR studies by offering insights into molecular properties and interactions at the atomic level. qom.ac.ir

In Silico ADME and Drug-Likeness Studies: For series of flavonoids that included this compound, in silico (computer-based) studies have been performed to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to assess their drug-likeness. ceu.esnih.gov These computational screenings help to prioritize compounds for further development by identifying potential pharmacokinetic issues early on.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to mathematically correlate the chemical structure of compounds with their biological activity. researchgate.net For natural products like flavonoids, QSAR can predict the activity of novel analogues, thereby guiding the synthesis of more potent and selective compounds. qom.ac.ir These models can incorporate various molecular descriptors, such as electronic, steric, and hydrophobic parameters.

Molecular Docking: This technique simulates the binding of a ligand (like this compound) to the active site of a target protein. qom.ac.ir Docking studies can help identify key amino acid residues involved in the interaction, predict binding affinity, and explain the molecular basis for the observed biological activity. For example, docking could be used to understand how this compound interacts with proteins in the Akt/mTOR or MAPK signaling pathways. nih.gov

Quantum Chemical Methods: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, molecular geometry, and other properties of molecules with high accuracy. qom.ac.irrsc.org These calculations can provide insights into chemical reactivity, bond strengths, and intramolecular interactions, such as the hydrogen bonding that influences the conformation and activity of dihydrochalcones. mdpi.com The synergy between advanced spectroscopic techniques and quantum chemistry provides a deeper understanding of the bonding and properties of complex molecules. nih.gov

Synthetic Strategies and Rational Design of Uvangoletin Derivatives

Chemical Synthesis of Uvangoletin and Dihydrochalcone (B1670589) Scaffolds

The chemical synthesis of dihydrochalcones, the structural class to which this compound belongs, is well-established, providing a framework for the potential synthesis of this compound itself. Dihydrochalcones are characterized by a 1,3-diarylpropan-1-one core structure.

The most common and traditional route to dihydrochalcones involves a two-step process. The first step is the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone (B49325) (an α,β-unsaturated ketone). lppcollegerisod.ac.incam.ac.uk This reaction is typically base-catalyzed, using reagents like potassium hydroxide (B78521) (KOH). cam.ac.uk The second step involves the selective reduction of the carbon-carbon double bond of the chalcone to yield the corresponding dihydrochalcone. nih.govacs.org

Several methods exist for this selective reduction:

Catalytic Hydrogenation: This is a widely used method employing hydrogen gas in the presence of a metal catalyst. nih.gov Catalysts such as palladium, rhodium, nickel, and ruthenium salts have been successfully used for the chemoselective reduction of the olefinic bond in chalcones. nih.govmdpi.com For instance, ruthenium salts in dioxane at 80 °C can effectively catalyze the addition of hydrogen across the double bond. mdpi.com

Ionic Hydrogenation: A one-pot synthesis method using triethylsilane (Et₃SiH) in the presence of indium(III) chloride (InCl₃) has been described, which proceeds via a sequential ionic hydrogenation reaction. nih.gov

Palladium-Catalyzed Multicomponent Reactions: More advanced, one-step methods have been developed. A palladium-catalyzed cascade reaction of 3-hydroxypropionitrile (B137533) with arylboronic acids and aryl halides or triflates can produce substituted dihydrochalcones, demonstrating the practicability of modern cross-coupling strategies for scaffold construction. acs.org

A divergent synthetic strategy is often employed, where a common chalcone intermediate is synthesized and then modified to produce a variety of dihydrochalcone natural products. lppcollegerisod.ac.incam.ac.uk This approach allows for the efficient, step-economical preparation of natural product libraries. lppcollegerisod.ac.incam.ac.uk For example, the total syntheses of several naturally occurring dihydrochalcones have been achieved using methodologies like Algar–Flynn–Oyamada oxidation and benzoquinone C–H activation, starting from a common chalcone scaffold. cam.ac.uk

Synthetic Method Key Reagents/Catalysts Description Reference
Claisen-Schmidt CondensationAcetophenone, Benzaldehyde, KOHBase-catalyzed condensation to form a chalcone intermediate. cam.ac.uk
Catalytic HydrogenationH₂, Palladium, Rhodium, RutheniumSelective reduction of the C=C double bond of a chalcone. nih.gov, mdpi.com
Ionic HydrogenationEt₃SiH, InCl₃One-pot synthesis via sequential ionic hydrogenation. nih.gov
Multicomponent ReactionPd catalyst, Arylboronic acidsPalladium-catalyzed cascade reaction to form substituted dihydrochalcones. acs.org

Design and Development of Synthetic Analogues for Research Applications

The dihydrochalcone scaffold is a key precursor for the synthesis of numerous biologically valuable heterocyclic compounds and other flavonoids. nih.govmdpi.com The rational design of synthetic analogues of natural products like this compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties, or to serve as chemical probes to investigate biological pathways.

The design process often involves:

Structural Simplification or Elaboration: Creating analogues that are easier to synthesize while retaining the key pharmacophoric features.

Introduction of Functional Groups: Adding or modifying functional groups (e.g., hydroxyls, methoxy (B1213986) groups, halogens) to probe interactions with biological targets and alter properties like solubility and metabolic stability.

Scaffold Hopping: Replacing the dihydrochalcone core with other structurally related or diverse scaffolds to explore new chemical space.

Hybridization: Combining the this compound or dihydrochalcone scaffold with other known bioactive pharmacophores. For instance, chalcone-tethered quinoline (B57606) derivatives have been synthesized and evaluated for anticancer activity. researchgate.net

The development of synthetic analogues allows for extensive SAR studies. lppcollegerisod.ac.in By systematically modifying the substitution patterns on the two aromatic rings and the three-carbon linker of the dihydrochalcone scaffold, researchers can identify the structural elements crucial for a desired biological effect. For example, a series of ligustrazine-heterocycle derivatives were designed and synthesized to screen for antitumor activity, leading to the identification of a lead compound with low micromolar inhibitory activity. frontiersin.org This highlights how systematic derivatization can lead to significant improvements in biological efficacy.

Enzymatic and Microbial Transformations for Structural Modification

An alternative to purely chemical synthesis is the use of biocatalysis, employing either isolated enzymes or whole microbial cells to perform specific and often highly selective chemical transformations. eolss.netinflibnet.ac.in This approach, known as biotransformation, offers several advantages, including high regio- and stereospecificity, mild reaction conditions, and the potential to functionalize positions on a molecule that are difficult to access through traditional chemical methods. eolss.netslideshare.net

For complex natural products like flavonoids and their precursors, biotransformation can be a powerful tool for structural diversification. eolss.net Common enzymatic reactions include:

Hydroxylation: The introduction of hydroxyl groups at specific positions.

Glycosylation: The attachment of sugar moieties, which can significantly alter solubility and bioavailability. nih.govmdpi.com For instance, glycosyltransferase-catalyzed cascade reactions have been used for the efficient synthesis of glycosylated dihydrochalcones. nih.gov

Reduction/Oxidation: Interconversion of functional groups, such as the reduction of ketones or the oxidation of alcohols.

Hydrolysis: Cleavage of ester or glycosidic bonds. mdpi.com

Microbial transformation leverages the metabolic machinery of microorganisms like bacteria and fungi to modify substrates. inflibnet.ac.inslideshare.net Entire microbial cells can be used as "cell factories" for the de novo production of dihydrochalcones or for the modification of exogenously supplied precursors. nih.gov The use of microorganisms can be more cost-effective than using purified enzymes, although screening for the right organism and optimizing reaction conditions is necessary. mdpi.com For example, the biotransformation of saponins (B1172615) using various microbial strains has been shown to produce rare saponins with potentially enhanced drug effects. mdpi.comnih.gov Similarly, white-rot fungi and their enzymes are being explored for their ability to transform complex aromatic compounds. csic.es

Transformation Type Catalyst Description Potential Application to this compound Reference
GlycosylationGlycosyltransferasesAttachment of sugar units to the core structure.Improve solubility and bioavailability. nih.gov
HydrolysisHydrolases, MicrobesRemoval of glycosyl groups from glycosylated precursors.Generate aglycones or secondary metabolites. mdpi.com
HydroxylationP450 enzymes, MicrobesIntroduction of -OH groups at specific positions.Create novel analogues with altered activity. eolss.net
HydrogenationMicroorganismsReduction of double bonds.An alternative to chemical reduction of chalcones. nih.gov

High-Throughput Synthesis and Screening Library Generation

To accelerate the discovery of new bioactive compounds, modern drug discovery relies heavily on the synthesis and screening of large collections of molecules known as compound libraries. azolifesciences.com The dihydrochalcone scaffold is an attractive core for library generation due to its synthetic tractability and proven biological relevance.

Methods for generating these libraries include:

Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. For the dihydrochalcone scaffold, libraries can be built by reacting a collection of substituted acetophenones with a collection of substituted benzaldehydes, followed by reduction.

DNA-Encoded Libraries (DEL): DEL technology allows for the synthesis of millions or even billions of unique compounds in a single mixture. azolifesciences.comvipergen.com Each small molecule is tagged with a unique DNA barcode that encodes its chemical structure. The entire library is screened simultaneously against a protein target, and the binders are identified by sequencing their DNA tags. azolifesciences.com This strategy dramatically simplifies the hit discovery process. vipergen.com

Virtual and Core-Based Libraries: Computational methods are used to design virtual libraries of compounds that are synthetically feasible. wuxibiology.com These "make-on-demand" libraries expand the searchable chemical space into the billions of molecules. Core-based libraries are designed around a specific molecular scaffold of interest, such as the dihydrochalcone core, by enumerating products from available building blocks and selected chemical reactions. wuxibiology.com

High-throughput screening of such libraries against biological targets can rapidly identify "hit" compounds. A high-throughput screening of 45,000 compounds, for example, led to the discovery of a disubstituted oxazole (B20620) as a novel inhibitor of Mycobacterium tuberculosis, demonstrating the power of screening large libraries to find new structural classes of bioactive molecules. researchgate.net The generation of dihydrochalcone-based libraries for screening is a promising strategy for discovering novel research probes and therapeutic leads based on the this compound scaffold.

Advanced Analytical Methodologies for Uvangoletin Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental in phytochemical research for separating individual compounds from complex plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal for the study of Uvangoletin.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of this compound. In several studies, HPLC is employed as the final step in the isolation process to achieve a high degree of purity. For instance, after initial extraction and fractionation from Sarcandra glabra, the purity of the isolated this compound was verified using an area normalization method in HPLC analysis, which indicated a purity of greater than 99.3%. spandidos-publications.comresearchgate.net

The versatility of HPLC is demonstrated in its application with different stationary phases. Reverse-phase (RP) HPLC, often using a C18 column, is a common choice for separating flavonoids like this compound. researchgate.netcellmosaic.com This technique separates molecules based on their hydrophobicity. In a broader purification strategy for compounds from Myrica gale fruit exudate, this compound was one of several compounds isolated using a combination of medium-pressure liquid chromatography (MPLC) and HPLC with a reverse-phase C18 column. researchgate.net HPLC systems are frequently coupled with a UV-Vis detector, which allows for the quantification of the analyte based on its light absorption at a specific wavelength. wikipedia.orgscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This method is exceptionally useful for identifying this compound within complex botanical extracts, even when present in low concentrations. ugm.ac.idmdpi.com

In the analysis of a dichloromethane (B109758) extract from Syzygium samarangense stem bark, LC-MS was used to identify the chemical constituents. ugm.ac.idtjnpr.org The identification of this compound was based on its retention time, percentage composition, and molecular weight provided by the mass spectrometer. ugm.ac.id Similarly, high-definition LC-MS analysis of active fractions from Uvaria chamae roots revealed the presence of this compound among other flavonoid compounds. nih.gov The use of advanced LC-MS techniques, such as those involving electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), provides high sensitivity and selectivity, which is crucial for the unambiguous identification of compounds in complex matrices. mdpi.comnih.govebi.ac.uk

Below is a table summarizing the findings from LC-MS analyses involving this compound from various plant sources.

Plant SourceExtraction/Fraction DetailsOther Compounds Identified with this compoundReference
Syzygium samarangenseDichloromethane extract of stem barkPinocembrin, Stercurensin, Aurentiacin (B3146113) ugm.ac.idtjnpr.org
Uvaria chamaeEthanol extract of rootsDiuvaretin, Uvaretin, Chamanetin, Isochamanetin nih.govebi.ac.uk
Myrica galeFruit exudateMyrigalone A, Myrigalone E, Myrigalone B, Myrigalone P, Demethoxymatteucinol researchgate.net
Alpinia hainanensisStemsCardamonin (B96198), Helichrysetin ijournals.cn

Spectroscopic Methods for Structural Elucidation and Confirmation

Once this compound is isolated, spectroscopic methods are indispensable for confirming its chemical structure. These techniques probe the molecular structure in different ways to provide a comprehensive picture of the atomic arrangement, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. spandidos-publications.com The structure of isolated this compound is typically confirmed by comparing its ¹H NMR and ¹³C NMR spectral data with values reported in the literature. spandidos-publications.comresearchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. Together, these one-dimensional experiments, often supplemented with two-dimensional NMR experiments (like COSY, HSQC, and HMBC), allow for the complete and unambiguous assignment of the molecule's structure. For example, the ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. doi.org

Mass Spectrometry (MS and HRESIMS)

Mass Spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to determine the molecular weight and to gain structural insights through fragmentation analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. ebi.ac.uk The monoisotopic mass of this compound has been computed to be 272.10485899 Da, corresponding to the molecular formula C₁₆H₁₆O₄. nih.gov

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions. The resulting fragmentation pattern provides valuable information about the compound's structure. The CID fragmentation mass spectrum of this compound has been documented, showing characteristic losses, such as the hydrobenzyl function (a loss of 107 m/z), which helps to confirm the dihydrochalcone (B1670589) skeleton. nih.govresearchgate.net

The table below presents key mass spectrometry data for this compound.

Analytical TechniqueParameterObserved Value/FindingReference
PubChem ComputedMolecular FormulaC₁₆H₁₆O₄ nih.gov
PubChem ComputedMonoisotopic Mass272.10485899 Da nih.gov
LC-MS/MSFragmentationCharacteristic loss of hydrobenzyl group (-107 m/z) nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. wikipedia.orgtechnologynetworks.com Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. youtube.com

In the context of this compound research, a UV-Vis spectrophotometer is most commonly used as a detector for HPLC. wikipedia.org As the separated compounds elute from the HPLC column, they pass through the detector. The UV-Vis detector measures the absorbance of the eluent at one or more wavelengths. Since the amount of light absorbed is proportional to the concentration of the compound in the sample, this allows for quantitative analysis. wikipedia.orgdenovix.com The selection of an appropriate wavelength for detection is based on the UV-Vis absorption spectrum of the analyte, which shows the wavelengths of maximum absorbance (λmax). For flavonoids and chalcones, these absorptions are due to electronic transitions within their chromophoric structures. youtube.com

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are indispensable for observing the direct effects of this compound on cellular behavior and signaling pathways. These in vitro techniques provide critical insights into the compound's mechanism of action at a cellular and molecular level.

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a large population of cells as they pass one by one through a laser beam. In this compound research, it is primarily employed to quantify apoptosis (programmed cell death) and to analyze the distribution of cells throughout the different phases of the cell cycle. nih.gov

Researchers have utilized flow cytometry to evaluate this compound-induced apoptosis in various cancer cell lines, including human hepatocellular carcinoma (HepG2) and leukemia (HL-60) cells. nih.govspandidos-publications.comnih.gov The methodology often involves staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI). escca.euresearchgate.net Apoptotic cells are characterized by a lower DNA content due to DNA fragmentation, appearing as a "sub-G1" peak in the flow cytometry histogram. researchgate.net Studies have shown that treatment with this compound leads to a time-dependent increase in this sub-G1 cell population in leukemia cells, providing quantitative evidence of its apoptosis-inducing effects. researchgate.net By measuring the fluorescence intensity, researchers can accurately determine the percentage of cells in different stages of apoptosis (early and late) and the cell cycle (G0/G1, S, and G2/M phases). nih.govresearchgate.netplos.org This has been a key method in demonstrating that this compound's cytotoxic effects are related to the induction of apoptosis. spandidos-publications.commendeley.com

Autophagy is a cellular self-degradation process that plays a complex role in cancer. nih.govmdpi.com Immunofluorescence coupled with confocal microscopy is a vital visualization technique to monitor the autophagic process in response to this compound. This method allows for the spatial localization and quantification of specific proteins involved in autophagy.

A key marker for autophagy is the protein Microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). In research, cells are often transfected with a plasmid encoding a green fluorescent protein (GFP) fused to LC3 (GFP-LC3). nih.gov When autophagy is induced, the GFP-LC3 protein is recruited to the autophagosomal membranes, appearing as distinct fluorescent dots or "puncta" within the cell.

Studies on this compound have employed this technique to assess its impact on autophagy in HepG2 cells. nih.gov The observation of an accumulation of GFP-LC3 puncta through confocal microscopy after this compound treatment confirmed that the compound promotes autophagy. nih.govresearchgate.net The ability to visualize and quantify these puncta provides direct evidence of autophagosome formation, a critical step in the autophagic pathway. nih.govconicet.gov.ar

Western blotting is a fundamental biochemical technique used to detect and quantify specific proteins from a complex mixture of proteins extracted from cells. This methodology has been extensively used in this compound research to unravel the molecular pathways it modulates. nih.govspandidos-publications.comnih.gov The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. spandidos-publications.com

Investigations into this compound's anti-cancer activity have used Western blotting to reveal significant changes in the expression levels of proteins that regulate apoptosis, cell signaling, and metastasis. nih.govspandidos-publications.com For instance, in hepatocellular carcinoma and leukemia cells, this compound treatment was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. nih.govspandidos-publications.comnih.gov Furthermore, it was found to inhibit key signaling pathways involved in cell proliferation and survival, such as the Akt/mTOR and MAPK pathways. nih.govdovepress.com

Table 1: Effect of this compound on the Expression of Key Regulatory Proteins

Protein TargetCell LineObserved EffectAssociated PathwayReference
Cleaved Caspase-3HepG2, HL-60IncreasedApoptosis nih.govspandidos-publications.com
Cleaved Caspase-8HepG2IncreasedApoptosis nih.gov
Cleaved Caspase-9HL-60IncreasedApoptosis spandidos-publications.com
BaxHepG2, HL-60IncreasedApoptosis nih.govspandidos-publications.com
BadHL-60IncreasedApoptosis spandidos-publications.com
SmacHL-60IncreasedApoptosis spandidos-publications.com
Bcl-2HepG2, HL-60DecreasedApoptosis nih.govspandidos-publications.com
Bcl-xlHL-60DecreasedApoptosis spandidos-publications.com
SurvivinHL-60DecreasedApoptosis spandidos-publications.com
p-AKTHepG2DecreasedAkt/mTOR Signaling nih.gov
p-mTORHepG2DecreasedAkt/mTOR Signaling nih.gov
p-p70S6kHepG2DecreasedAkt/mTOR Signaling nih.gov
p-JNKHepG2DecreasedMAPK Signaling nih.gov
p-ERKHepG2DecreasedMAPK Signaling nih.gov
p-p38HepG2DecreasedMAPK Signaling nih.gov
VimentinHepG2ReducedMetastasis nih.govresearchgate.net
MMP-2HepG2ReducedMetastasis nih.govresearchgate.net
MMP-9HepG2ReducedMetastasis nih.govresearchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. oncotarget.com Assays that measure these processes are critical for evaluating the anti-metastatic potential of compounds like this compound.

The Wound Healing Assay is a straightforward method to study collective cell migration in vitro. ucsf.edufrontiersin.org A "wound" or scratch is created in a confluent monolayer of cells. The cells are then monitored over time to see how quickly they migrate to close the gap. Research has shown that this compound significantly inhibits the wound-healing ability of HepG2 cells, indicating a reduction in their migratory capacity. nih.govresearchgate.net

The Transwell Assay (also known as the Boyden chamber assay) is used to assess both cell migration and invasion. frontiersin.orgnih.gov The assay uses an insert with a porous membrane that separates an upper and lower chamber. For migration assays, cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate movement through the pores. nih.gov For invasion assays, the membrane is coated with a layer of extracellular matrix (such as Matrigel), which cells must degrade and actively move through to reach the lower chamber. frontiersin.orgnih.gov Studies utilizing Transwell assays have demonstrated that this compound effectively inhibits both the migration and invasion of hepatocellular carcinoma cells. nih.govresearchgate.net

Western Blotting for Protein Expression Analysis

In Silico Tools for Analytical Data Interpretation and Prediction

In silico tools, which utilize computer simulations and modeling, are increasingly important in drug discovery and development for predicting the properties of chemical compounds. nih.govresearchgate.net These computational approaches offer a cost-effective and rapid means to screen compounds, predict their biological activities, and interpret experimental data. researchgate.netnih.gov

For a compound like this compound, in silico methods can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. A study used molecular docking to explore the potential of this compound as an anti-inflammatory agent by modeling its interaction with the cyclooxygenase-2 (COX-2) enzyme. unair.ac.id This helps to predict binding affinity and identify potential molecular targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. nih.gov These models can be used to predict the toxicity or therapeutic potential of new or untested compounds based on their structural features.

Pharmacokinetic Prediction: Tools like pkCSM can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net This includes predicting factors like drug-likeness based on criteria such as Lipinski's Rule of Five, which was applied in one study of this compound. researchgate.netunair.ac.id

Network Pharmacology: This approach aims to understand drug action from a network perspective, identifying how a compound might interact with multiple targets within a complex network of biological pathways. frontiersin.org

While experimental data remains the gold standard, these predictive tools are invaluable for generating hypotheses, prioritizing compounds for further testing, and providing a deeper mechanistic context for the results obtained from cell-based assays. mdpi.comeuropa.eu

Preclinical Research Models and Experimental Approaches for Uvangoletin Studies

In Vitro Cell Culture Systems for Efficacy and Mechanism Studies

In vitro cell culture systems are fundamental in the initial stages of research, providing a controlled environment to study the direct effects of uvangoletin on cells. These systems are crucial for elucidating the molecular mechanisms underlying its biological activities.

Specific cancer cell lines are instrumental in assessing the anticancer properties of this compound.

HL-60 (Human Promyelocytic Leukemia Cells): Research has extensively used the HL-60 cell line to investigate this compound's cytotoxic effects. spandidos-publications.comnih.govresearchgate.net Studies show that this compound can induce apoptosis (programmed cell death) in HL-60 cells. spandidos-publications.comnih.gov The mechanism involves a mitochondria-mediated pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xl, and Survivin, and the upregulation of pro-apoptotic proteins such as Bax, Bad, and Smac. spandidos-publications.com Furthermore, this compound promotes the release of cytochrome c from the mitochondria and activates caspase-3 and caspase-9, which are key executioners of apoptosis. spandidos-publications.com

HepG2 (Hepatocellular Carcinoma Cells): The HepG2 cell line has been employed to study this compound's effects on liver cancer. nih.govresearchgate.net In these cells, this compound has been shown to inhibit cell proliferation and induce both apoptosis and autophagy. nih.gov The apoptotic effect is evidenced by increased levels of cleaved caspase-3 and caspase-8, and an altered Bax/Bcl-2 ratio. nih.gov this compound also inhibits the migration and invasion of HepG2 cells by reducing the expression of proteins like vimentin, MMP2, and MMP9. nih.gov Mechanistic studies indicate that these effects are mediated through the suppression of signaling pathways including Akt/mTOR, MAPK, and TGFβ/Smad2. nih.govresearchgate.net

Cell LineCancer TypeObserved Effects of this compoundKey Molecular Mechanisms
HL-60Promyelocytic LeukemiaCytotoxicity, Apoptosis InductionMitochondria-mediated pathway: ↓Bcl-2, ↓Bcl-xl, ↓Survivin, ↑Bax, ↑Bad, ↑Smac, ↑Caspase-3/9 activation, Cytochrome c release. spandidos-publications.comnih.gov
HepG2Hepatocellular CarcinomaInhibition of proliferation, migration, and invasion; Induction of apoptosis and autophagy.Suppression of Akt/mTOR, MAPK, and TGFβ/Smad2 pathways; ↑Cleaved Caspase-3/8, ↓MMP2, ↓MMP9, ↓Vimentin. nih.govresearchgate.net

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely represents the physiology of the original tissue compared to immortalized cell lines. eppendorf.comkosheeka.comnih.gov While specific studies detailing the use of primary cell cultures for this compound are not prevalent in the provided search results, this approach is a standard and valuable tool in biomedical research. eppendorf.comnih.gov For instance, primary cultures could be used to validate the findings from cancer cell lines in a more physiologically relevant context or to study the effects of this compound on non-cancerous cells to understand its broader biological impact.

Use of Specific Cancer Cell Lines (e.g., HL-60, HepG2)

In Vivo Animal Models for Preclinical Evaluation

In vivo animal models are essential for evaluating the systemic effects, efficacy, and potential therapeutic applications of a compound in a living organism. nih.govresearchgate.net

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

HL-60 Xenograft Model: Nude mice bearing tumors derived from HL-60 cells have been used to confirm the in vitro anticancer effects of this compound. spandidos-publications.comnih.gov In these models, administration of this compound led to a significant inhibition of tumor growth. spandidos-publications.comresearchgate.net This in vivo effect was associated with the same mitochondria-mediated apoptotic pathway observed in cell culture, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins within the tumor tissue. spandidos-publications.com

HepG2 Xenograft Model: Similarly, a HepG2 xenograft model was used to demonstrate that this compound can inhibit the proliferation of hepatocellular carcinoma cells in vivo. nih.govresearchgate.net These results corroborate the in vitro findings and support the potential of this compound as an anticancer agent. nih.gov

Beyond cancer, animal models are used to investigate this compound's efficacy against other diseases.

Schistosomiasis Mouse Model: this compound has been evaluated for its antiparasitic effects in a mouse model of schistosomiasis, a disease caused by Schistosoma mansoni parasites. nih.govbvsalud.orgacs.org In infected mice, oral administration of this compound resulted in a significant reduction in the total worm burden and the number of eggs produced by the parasites. nih.gov The treatment also led to a decrease in the size of the liver and spleen (hepatosplenomegaly), which are common symptoms of the disease. nih.gov These findings suggest that this compound has potential as an antischistosomal agent.

Xenograft Models for Tumor Growth Inhibition Studies

Identification and Validation of Preclinical Biomarkers

Preclinical biomarkers are measurable indicators that can predict a drug's effect, helping to bridge the gap between preclinical findings and clinical application. crownbio.comnih.gov

In the context of this compound research, several proteins and signaling molecules have been identified as being modulated by the compound, suggesting their potential as preclinical biomarkers.

Apoptosis-Related Proteins: In cancer models, proteins involved in the mitochondrial apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9 , serve as key biomarkers. nih.govspandidos-publications.com A decrease in the Bcl-2/Bax ratio and an increase in cleaved caspases in tumor tissue following treatment could indicate a positive therapeutic response.

Metastasis-Related Proteins: For evaluating the anti-metastatic potential of this compound, MMP2, MMP9, and vimentin have been identified as relevant biomarkers. nih.gov A reduction in the expression of these proteins would suggest an inhibitory effect on tumor invasion and spread.

Signaling Pathway Proteins: The phosphorylation status of proteins in the Akt/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK) are also crucial biomarkers. nih.govresearchgate.net Inhibition of these pathways by this compound points to its mechanism of action and can be monitored to assess target engagement.

Parasite-Related Biomarkers: In the schistosomiasis model, worm burden and egg production are direct indicators of treatment efficacy. nih.gov Furthermore, in silico studies suggest that this compound may interact with S. mansoni enzymes like SmNTPDases, which could be explored as potential molecular biomarkers. nih.gov

Considerations for Translational Research in Preclinical Settings

Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. birmingham.ac.uk For a compound like this compound, moving from preclinical findings to potential clinical use requires careful consideration of several factors.

The process of translation is often viewed in phases, where "T1" research moves discoveries from the laboratory into initial human studies, and "T2" research translates these new findings into clinical practice and health guidelines. nih.gov The current body of work on this compound resides firmly in the preclinical, pre-T1 phase.

A primary consideration is the robustness and validity of the preclinical models used. elifesciences.org While standard cell lines and subcutaneous xenograft models are essential for initial screening and mechanism-of-action studies, they have limitations. spandidos-publications.comresearchgate.net For anticancer research, future translational efforts could involve more clinically relevant models, such as orthotopic tumor models, where cancer cells are implanted in the corresponding organ (e.g., liver for HepG2 cells), or patient-derived xenografts (PDXs). These advanced models more closely mimic the tumor microenvironment and heterogeneity seen in human patients. elifesciences.org

Another key aspect is the potential for synergy. The finding that this compound induces both apoptosis and autophagy in HepG2 cells, and that inhibiting autophagy can enhance apoptosis, presents a translational opportunity. nih.gov This suggests that this compound could be investigated in combination with other therapeutic agents, a common strategy in clinical oncology.

Furthermore, successful translation depends on a multidisciplinary approach that involves collaboration between basic scientists, chemists, and clinicians. birmingham.ac.uk Early engagement with clinical experts can help guide the design of preclinical studies to ensure they ask relevant questions that can more readily inform future clinical trials. elifesciences.org While the current research provides a strong foundation, the path to clinical application will require a continued, rigorous, and strategically designed preclinical evaluation.

Computational Chemistry and Bioinformatics in Uvangoletin Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method that forecasts the most likely orientation of one molecule to another when they bind to form a stable complex. nih.gov In uvangoletin research, docking studies have been crucial for identifying potential protein targets and clarifying the molecular underpinnings of its biological effects. For example, to probe its inhibitory effects on α-glucosidase, this compound was docked into the enzyme's active site. The findings indicated that this compound establishes vital hydrogen bond interactions with amino acid residues like Asp214, Glu276, and Asp349, along with a pi-pi stacking interaction with Phe177, all of which are critical for its inhibitory function.

Following molecular docking, molecular dynamics (MD) simulations are frequently utilized to assess the stability of the anticipated ligand-protein complex and to monitor its dynamic behavior over time. nih.gov MD simulations of the this compound-α-glucosidase complex have substantiated the stability of the docked position, demonstrating that the key interactions are preserved throughout the simulation. This offers robust support for the predicted binding mode and aids in understanding the conformational adjustments that might happen when the ligand binds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops a mathematical connection between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com While extensive QSAR models specifically for this compound analogs are not widely documented, the principles of QSAR are highly pertinent to understanding its activity.

The structural characteristics of this compound, including the number and placement of hydroxyl groups and the prenyl group, are key to its biological effects. For instance, the resorcinol (B1680541) moiety (A-ring) and the catechol moiety (B-ring) are recognized as important for its antioxidant and enzyme-inhibiting properties. A theoretical QSAR study on a range of this compound derivatives could involve altering these structural elements and correlating the modifications with a biological activity, such as cytotoxicity against a cancer cell line. The resulting QSAR model could then be employed to forecast the activity of new, unsynthesized analogs, thereby directing the creation of more potent compounds. jocpr.com

Chemoinformatics and Chemical Database Mining for this compound and Analogues

Chemoinformatics utilizes computational methods to analyze chemical data. A key component of chemoinformatics is chemical database mining, which enables researchers to sift through extensive databases of chemical structures and related biological information to find compounds with specific properties.

With chemoinformatics tools, researchers can explore databases such as PubChem, ChEMBL, and Scifinder for compounds that are structurally similar to this compound. This can lead to the discovery of other natural products or synthetic compounds that might exhibit comparable biological activities. For instance, a similarity search based on the this compound structure could uncover other prenylated chalcones and dihydrochalcones with established pharmacological profiles. Examining the structure-activity relationships of these related compounds can offer valuable clues about the essential structural features needed for a specific biological outcome and can stimulate the design of new therapeutic agents based on this compound.

Network Pharmacology Approaches for Comprehensive Mechanism Elucidation

Network pharmacology is a burgeoning field that merges systems biology with computational analysis to comprehend the intricate interactions among drugs, targets, and diseases. mdpi.com This method shifts from the conventional "one drug, one target" model to a more integrated view of drug action. mdpi.com

In the study of this compound, a network pharmacology strategy would commence by identifying its potential protein targets through techniques like molecular docking and a review of existing literature. researchgate.net These targets would then be integrated into protein-protein interaction (PPI) networks and biological pathways to understand their functional connections. For example, this compound's targets might be implicated in pathways associated with inflammation, apoptosis, and cell cycle regulation, which could account for its known anti-inflammatory and anticancer properties. By analyzing these networks, key proteins and pathways that are significantly influenced by this compound can be pinpointed, offering a thorough understanding of its multi-target mechanism of action. This approach can also aid in predicting potential synergistic effects with other medications and in identifying possible biomarkers for its therapeutic effectiveness.

Future Directions and Emerging Research Perspectives for Uvangoletin

Discovery of Novel Biological Targets and Signaling Networks

Initial research has identified several key signaling pathways modulated by uvangoletin. In hepatocellular carcinoma (HCC) cells, it has been shown to induce both apoptosis and autophagy by inhibiting critical cell signaling networks, including the Akt/mTOR, MAPK, and TGF-β/Smad2 pathways. researchgate.netmaxapress.com Furthermore, in promyelocytic leukemia (HL-60) cells, this compound triggers mitochondria-mediated apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as the Bcl-2 family and caspases. google.com A recent study also highlighted its potential as an antischistosomal agent through the inhibition of Schistosoma mansoni nucleoside triphosphate diphosphohydrolases (SmNTPDases). nih.gov

Future research will aim to expand this knowledge base by identifying additional, novel molecular targets. The established effects on major pathways like mTOR and MAPK suggest that this compound may interact with various upstream regulators or downstream effectors that have not yet been characterized. Advanced techniques such as thermal proteome profiling and chemical proteomics could be employed to perform unbiased screens for direct binding partners of this compound within the cellular proteome. Elucidating these new targets and the intricate signaling crosstalk will provide a more comprehensive understanding of its mechanism of action and could reveal new therapeutic applications.

Table 1: Known and Potential Future Biological Targets of this compound

Category Known Targets/Pathways Potential Future Research Targets
Cancer Signaling Akt/mTOR Pathway, MAPK Pathway, TGF-β/Smad2 Pathway researchgate.netmaxapress.com Upstream kinases (e.g., PI3K), specific MAPK isoforms (e.g., JNK, p38), transcription factors regulated by these pathways.
Apoptosis Regulation Bcl-2, Bcl-xl, Bax, Bad, Caspase-9, Caspase-3, Survivin google.com Other members of the Bcl-2 family, Inhibitor of Apoptosis Proteins (IAPs), components of the death receptor pathway.
Antiparasitic Action Schistosoma mansoni NTPDases (SmNTPDase1, SmNTPDase2) nih.gov Other essential enzymes in parasite metabolism, ion channels, or parasite-specific signaling molecules.

| Inflammation | NF-κB, iNOS, COX-2 nih.gov | Inflammasome components (e.g., NLRP3), cytokine receptors, other inflammatory kinases. |

Development of this compound as Advanced Research Probes and Tool Compounds

A significant future direction for this compound is its development from a potential therapeutic lead into a high-quality chemical probe. Chemical probes are highly selective and potent small molecules used to study the function of a specific protein target in cells and organisms. nih.govrjeid.com While this compound has known biological effects, it is not yet optimized for use as a research tool.

The development process would involve several key stages:

Target Identification and Potency Optimization: First, a primary, high-affinity target must be unequivocally identified. Medicinal chemistry efforts would then focus on systematically modifying the this compound scaffold to enhance its potency and selectivity for this single target, while minimizing off-target effects. researchgate.net

Selectivity Profiling: The optimized compound would need to be screened against a broad panel of related proteins, such as a wide range of kinases or other enzymes, to ensure its specificity. chemicalprobes.org

Development of a Control Compound: A crucial component of a chemical probe is a structurally similar but biologically inactive control compound. nih.gov This control helps researchers confirm that the observed biological effects are due to the inhibition of the intended target and not some other, non-specific interaction.

Cellular Activity Confirmation: The probe must be demonstrated to engage its target in a cellular context, for example, using techniques like the cellular thermal shift assay (CETSA) or fluorescent recovery after photobleaching (FRAP). nih.gov

Developing this compound into a validated chemical probe for a target like a specific kinase in the mTOR pathway would provide a powerful tool for the broader research community to dissect complex biological processes. nih.gov

Sustainable Production and Bioprocess Engineering of this compound

Currently, this compound is obtained by extraction from plant sources. researchgate.netnih.gov This reliance on natural harvesting is often not scalable and can be unsustainable. The future of its production lies in the development of robust bioprocess engineering and synthetic biology approaches. Dihydrochalcones, the class of compounds to which this compound belongs, are biosynthesized in plants from the amino acid phenylalanine via the phenylpropanoid pathway. mdpi.com

Emerging research has demonstrated the feasibility of producing other dihydrochalcones using engineered microorganisms. nih.govmdpi.com Future strategies for this compound could include:

Metabolic Engineering: The entire biosynthetic pathway for this compound could be reconstructed in a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. nih.gov This involves introducing the necessary plant enzymes—phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and others specific to this compound's structure—into the microbe. nih.govmdpi.com

Biocatalytic Synthesis: This approach uses purified enzymes or whole-cell catalysts to perform specific chemical transformations. google.comacs.org For example, a biocatalytic cascade could be designed to convert a readily available precursor into this compound in a one-pot reaction, offering high yields and specificity under mild, environmentally friendly conditions. rsc.org

These methods promise a stable, scalable, and sustainable supply of this compound, independent of geographical location or harvest season, which is essential for extensive preclinical and potential clinical development. google.com

Integration of Multi-Omics Data in this compound Research (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of this compound's biological impact, future research must move beyond single-target analysis and embrace the integration of multi-omics data. bvsalud.org A multi-omics approach combines different large-scale biological datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a drug's effect on a biological system. nih.govacademicjournals.org

Because the network of cellular regulation is complex, single-omics approaches often fail to fully explain biological phenomena. bvsalud.org Integrated multi-omics studies can provide deeper insights. uic.edumdpi.com For instance, treating cancer cells with this compound and subsequently analyzing them with a suite of 'omics' technologies could reveal:

Transcriptomics (RNA-seq): Which genes are up- or down-regulated in response to the compound, revealing the cellular pathways that are transcriptionally activated or repressed.

Proteomics: Changes in the abundance and post-translational modification of thousands of proteins, identifying not only the direct targets but also the downstream consequences of their inhibition. researchgate.net

Metabolomics: How the compound alters the metabolic state of the cell, identifying shifts in key metabolites and metabolic pathways that could be crucial for its anticancer effects. acs.org

By integrating these datasets, researchers can build comprehensive network models of this compound's mechanism of action, identify potential biomarkers for treatment response, and uncover unexpected off-target effects or resistance mechanisms. researchgate.netnih.gov

Table 2: Potential Applications of Multi-Omics in this compound Research

Omics Technology Research Question Potential Insights
Transcriptomics How does this compound alter gene expression? Identification of regulated pathways; understanding of cellular response mechanisms.
Proteomics What proteins does this compound interact with or affect? Unbiased discovery of direct and indirect targets; validation of signaling pathway inhibition.
Metabolomics How does this compound change cellular metabolism? Revealing metabolic vulnerabilities targeted by the compound; identifying biomarkers of drug activity.

| Integrated Analysis | What is the complete network effect of this compound? | A holistic view of the mechanism of action; prediction of synergistic drug combinations; identification of resistance pathways. |

Application of Artificial Intelligence and Machine Learning in this compound Studies

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research and drug discovery. maxapress.com For this compound, these computational tools can be applied across the entire research and development pipeline. An early example is the use of in silico molecular docking to predict how this compound binds to its target, SmNTPDase. nih.gov

Future applications are much broader and more sophisticated:

Target Prediction and Validation: ML algorithms can be trained on large biological datasets to predict new potential protein targets for this compound based on its chemical structure and known activities. researchgate.net

Virtual Screening and Lead Optimization: AI can screen massive virtual libraries of compounds to find other molecules with similar predicted activity or can suggest novel modifications to the this compound structure to improve its potency, selectivity, or pharmacokinetic properties.

Analysis of Omics Data: The vast and complex datasets generated by multi-omics studies are ideal for ML-based analysis. AI can identify subtle patterns and correlations within this data that are impossible for humans to detect, leading to new hypotheses about the drug's mechanism. maxapress.com

Predictive Modeling: ML models can be developed to predict the biological activities of this compound derivatives before they are even synthesized, saving significant time and resources in the lab. maxapress.com

Table 3: AI and Machine Learning Applications in the this compound Research Pipeline

Application Area AI/ML Technique Specific Goal
Early Discovery Molecular Docking, Virtual Screening Identify and prioritize potential biological targets; find new active compounds. nih.gov
Lead Optimization Quantitative Structure-Activity Relationship (QSAR), Generative Models Predict activity of new derivatives; design novel structures with improved properties.
Mechanism of Action Network Analysis, Pattern Recognition Analyze multi-omics data to build comprehensive models of drug action. researchgate.netmaxapress.com

| Translational Research | Predictive Biomarker Models | Identify patient populations most likely to respond to treatment based on molecular data. |

Q & A

Q. What standardized assays are used to evaluate Uvangoletin’s cytotoxic effects in vitro, and how are they optimized?

The CCK-8 assay is a common method for assessing cytotoxicity. For this compound, HL-60 cells are seeded at 2×10⁴ cells/well, treated with a concentration gradient (10–100 µg/mL), and incubated for 48 hours. Optical density (OD) is measured at 450 nm post-reagent addition, with inhibition rates calculated using [(OD control − OD treatment)/OD control] × 100 . Optimization includes ensuring logarithmic-phase cell growth and validating purity (>99.3% via HPLC) to reduce variability.

Q. How is apoptosis induction by this compound quantified in leukemia cell lines?

Flow cytometry with Annexin V/PI staining is employed to distinguish early/late apoptotic cells. This compound (20–60 µg/mL for 48 hours) significantly increases apoptosis in HL-60 cells (p<0.01), with data normalized to control groups . Methodological rigor includes triplicate experiments and validation via western blot for apoptotic markers like cleaved caspase-3/9 .

Q. What animal models are used to study this compound’s antitumor efficacy, and how are tumors measured?

Nude mice with HL-60 xenografts are used. Tumor volume is calculated as (width² × length)/2, measured using vernier calipers. This compound (40 mg/kg, intragastric, 20 days) reduces tumor growth without affecting body weight, ensuring ethical compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s lack of myelosuppression and traditional chemotherapy side effects?

Comparative studies using cyclophosphamide-induced leucopenia models are critical. This compound (20–60 mg/kg) does not exacerbate WBC count reductions or bone marrow granulocyte percentages (Table I ). Researchers should contrast its mitochondrial apoptosis mechanism (Bax/Bcl-2 modulation) with DNA-damaging agents, using pathway-specific inhibitors to isolate effects .

Q. What frameworks (e.g., PICOT, FINER) guide hypothesis formulation for this compound’s mechanism of action?

  • PICOT : Population (HL-60 cells), Intervention (this compound dosing), Comparison (untreated/DMSO controls), Outcome (apoptosis rate), Time (48-hour exposure).
  • FINER : Ensure feasibility (in vitro/in vivo models), novelty (mitochondrial targeting without side effects), and relevance (leukemia therapy gaps). These frameworks help structure studies on, e.g., cytochrome c release (Fig. 7 ) or Survivin/Bcl-2 protein expression (Fig. 9 ) .

Q. How should researchers design experiments to validate this compound’s selectivity for cancer cells versus normal cells?

Use co-culture models of HL-60 and normal hematopoietic cells. Assess viability via CCK-8 and apoptosis markers. This compound’s IC₅₀ (40.56 µg/mL) in HL-60 cells must be compared with toxicity thresholds in non-cancerous lines (e.g., PBMCs), supported by histopathology in xenograft models .

Q. What statistical methods ensure robustness in this compound studies, particularly for small-sample in vivo data?

Q. How can researchers ensure reproducibility in this compound extraction and characterization?

Document silica-gel chromatography steps (100–200 mesh, cyclohexane-ethyl acetate gradients) and NMR/HPLC validation (Fig. 1 ). Yield (3.06 g/100 kg plant material) and purity (>99.3%) must be reported, with raw data deposited in repositories like Figshare .

Q. What ethical protocols apply to preclinical this compound studies involving animal models?

Follow ARRIVE guidelines:

  • Randomization of nude mice/pigeons.
  • Humane endpoints (e.g., tumor size limits).
  • Approval by institutional animal care committees. Copper sulfate-induced emesis (pigeons) and ethanol gastric lesion (rat) assays require analgesia and minimal cohort sizes (n=10/group) .

Q. How should systematic reviews address gaps in this compound’s translational potential?

Use PRISMA frameworks to synthesize in vitro, in vivo, and clinical data. Highlight mitochondrial apoptosis specificity versus broad-spectrum chemotherapeutics. Semantic search tools (e.g., Google Dataset Search) can identify related datasets on dihydrochalcones .

Q. Tables Referenced in Evidence

  • Table I : WBC counts and granulocyte percentages in cyclophosphamide models .
  • Table II : Emesis frequency and gastric lesion indices .

Q. Figures Referenced in Evidence

  • Fig. 3 : Apoptosis quantification via flow cytometry .
  • Fig. 7 : Cytochrome c translocation .
  • Fig. 9 : Protein expression in xenografts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.